N-Cyclopropylammeline

Description

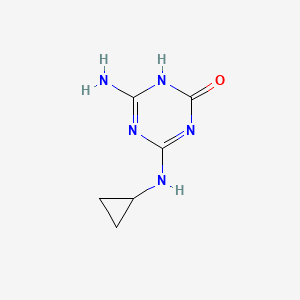

Structure

2D Structure

3D Structure

Properties

CAS No. |

92510-62-8 |

|---|---|

Molecular Formula |

C6H9N5O |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

6-amino-4-(cyclopropylamino)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C6H9N5O/c7-4-9-5(8-3-1-2-3)11-6(12)10-4/h3H,1-2H2,(H4,7,8,9,10,11,12) |

InChI Key |

YWSPFJMRXWALBW-UHFFFAOYSA-N |

SMILES |

C1CC1NC2=NC(=O)NC(=N2)N |

Canonical SMILES |

C1CC1NC2=NC(=O)NC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Cyclopropylammeline

Elucidation of Chemical Synthetic Routes to N-Cyclopropylammeline

The chemical synthesis of this compound can be achieved through the reaction of cyanuric chloride with cyclopropylamine (B47189) followed by reaction with ammonia (B1221849). A primary route involves a stepwise nucleophilic substitution on the triazine ring.

A common laboratory-scale synthesis is initiated with cyanuric chloride (1,3,5-trichloro-2,4,6-triazine) as the starting material. The high reactivity of the chlorine atoms on the triazine ring allows for sequential displacement by nucleophiles. The first substitution is typically performed with cyclopropylamine at a low temperature to afford N-cyclopropyl-2,4-dichloro-1,3,5-triazin-6-amine. The subsequent replacement of the remaining chlorine atoms with amino groups is achieved by reaction with ammonia at an elevated temperature and pressure.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Cyanuric Chloride | Cyclopropylamine | N-cyclopropyl-2,4-dichloro-1,3,5-triazin-6-amine | Low temperature |

| N-cyclopropyl-2,4-dichloro-1,3,5-triazin-6-amine | Ammonia | This compound | Elevated temperature and pressure |

This interactive table summarizes a key synthetic pathway to this compound.

Enzymatic and Biocatalytic Pathways for this compound Formation

This compound is recognized as a metabolite in the degradation pathway of the herbicide atrazine (B1667683). Its formation in environmental and biological systems is primarily a result of enzymatic processes. Microorganisms, particularly bacteria, have been identified that can metabolize atrazine and related s-triazine herbicides.

The enzymatic formation of this compound from its parent compounds involves hydrolytic enzymes. For instance, in the degradation of atrazine, the enzyme atrazine chlorohydrolase (AtzA) catalyzes the hydrolytic dechlorination of atrazine to hydroxyatrazine. Subsequently, other enzymes in the metabolic pathway can lead to the formation of this compound through dealkylation.

Derivatization Reactions and Subsequent Chemical Transformations of this compound

The chemical structure of this compound, with its amino and cyclopropyl (B3062369) groups, offers sites for various derivatization reactions. These transformations can be utilized for analytical purposes or for the synthesis of new chemical entities.

One notable chemical transformation of this compound is its hydrolysis to N-Cyclopropylammelide. This reaction involves the conversion of one of the amino groups to a hydroxyl group. This transformation is a key step in the microbial degradation pathway of atrazine.

Further derivatization can be achieved by targeting the amino groups. Acylation reactions with acyl chlorides or anhydrides can introduce acyl groups, while alkylation can introduce new alkyl substituents. These modifications can alter the solubility, reactivity, and biological activity of the parent compound.

Reaction Mechanisms and Kinetic Studies Involving N Cyclopropylammeline

Mechanistic Investigations of N-Cyclopropylammeline Hydrolysis and Degradation Pathways

The degradation of N-cyclopropylmelamine, a precursor to this compound, proceeds through a stepwise deamination process. The initial step involves the hydrolytic removal of an amino group from N-cyclopropylmelamine to form this compound ethz.ch. Subsequently, this compound itself undergoes a further deamination reaction.

This sequential deamination is a hydrolytic process, where a water molecule attacks the carbon atom of the triazine ring, leading to the displacement of an amino group and the introduction of a hydroxyl group utwente.nl. This process continues until the s-triazine ring is fully hydroxylated, forming cyanuric acid. The final stage of degradation involves the cleavage of the s-triazine ring of cyanuric acid, which ultimately results in the formation of ammonia (B1221849) and carbon dioxide utwente.nl.

Following the formation of this compound, the next key intermediate in the degradation pathway is N-cyclopropylammelide. This compound is formed through the hydrolytic deamination of this compound ethz.ch. The final triazine intermediate is cyanuric acid, which is produced from the hydrolysis of N-cyclopropylammelide ethz.ch. The presence of these intermediates has been confirmed in studies investigating the microbial degradation of N-cyclopropylmelamine ethz.ch.

The characterization of these intermediates is crucial for understanding the complete degradation pathway. Techniques such as mass spectrometry can be employed to identify and confirm the structure of these degradation products uoi.gr.

The progression of intermediates highlights a systematic breakdown of the aminotriazine structure, culminating in the stable cyanuric acid molecule before the ultimate ring cleavage.

Photochemical Reaction Pathways of Cyclopropyl-Substituted Triazine Systems

The photochemical degradation of s-triazine herbicides, which are structurally related to this compound, has been a subject of considerable study. These reactions are important in determining the environmental fate of these compounds, particularly in aqueous systems exposed to sunlight csbsju.edu. The primary photochemical processes observed for s-triazines include dealkylation, dechlorination (for chloro-s-triazines), and hydroxylation csbsju.eduresearchgate.net.

For cyclopropyl-substituted triazines, such as the herbicide irgarol which contains a cyclopropylamino group, photodegradation pathways have been investigated. In the presence of a photocatalyst like titanium dioxide (TiO2) and simulated solar light, degradation is rapid uoi.grnih.gov. The proposed mechanism involves the generation of a cation radical upon interaction with the irradiated semiconductor surface uoi.gr. This can lead to two main reaction pathways:

Cleavage of the sulfur group (in the case of methylthio-triazines) followed by hydroxylation of the triazine ring uoi.gr.

Oxidation of the alkyl side chains , including the cyclopropyl (B3062369) group, leading to dealkylated derivatives uoi.gr.

Studies on other s-triazines have shown that direct photolysis in aqueous solutions follows first-order kinetics csbsju.edu. The presence of substances like hydrogen peroxide can enhance the photodegradation rate through the formation of hydroxyl radicals csbsju.edu. The complexity of the photochemical process is indicated by the variety of degradation products, suggesting multiple interconnected pathways csbsju.edu.

The table below summarizes the half-lives of some s-triazine herbicides under photocatalytic degradation conditions.

| s-Triazine Compound | Half-life (t1/2) in minutes |

|---|---|

| Atrazine (B1667683) | 10.8 |

| Propazine | 15.2 |

| Cyanazine | 20.5 |

| Prometryne | 38.3 |

| Irgarol | 26.3 |

Data sourced from a study on photocatalytic degradation of s-triazine herbicides in aqueous TiO2 suspensions under simulated solar light nih.gov.

Theoretical Studies of Reaction Energetics and Transition States in this compound Transformations

While specific theoretical studies on the reaction energetics and transition states of this compound transformations are not widely available, insights can be drawn from computational studies on structurally similar s-triazine compounds. Density Functional Theory (DFT) has been employed to investigate the mechanisms of s-triazine reactions, including hydrolysis and deamination uni-muenchen.defrontiersin.org.

For the hydrolysis of s-triazines, theoretical calculations can elucidate the energy barriers and the geometry of the transition states. For instance, in the hydrolysis of other triazines, the reaction is proposed to proceed through a transition state where the attacking nucleophile (a water molecule or hydroxide ion) and the leaving group are simultaneously bonded to the triazine ring carbon atom nih.gov.

Computational studies on the reaction of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine with H2S have calculated the activation energies for various steps in the reaction mechanism, including ring opening and substitution nih.govacs.orgresearchgate.net. These studies provide a framework for understanding the energetics of reactions involving the s-triazine ring. For example, the initial protonation of the triazine ring has a calculated energy barrier, which is a determining step for the subsequent nucleophilic attack acs.orgresearchgate.net.

The table below presents calculated activation energies for elementary steps in the reaction of a model s-triazine compound, providing an indication of the energy requirements for such transformations.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Formation of formaldimine (Step 1) | 16.90 |

| Formation of formaldimine (Step 2) | 30.89 |

| Protonation of TZ and ring opening | 24.49 |

| Formation of thiadiazine | 23.90 |

| Protonation of thiadiazine | 26.80 |

| Second ring opening | 18.11 |

| Thermolysis of TZ (initial protonation) | 79.93 |

| Reaction of oxazolidine with H2S | 62.14 |

Data from a computational study on the reaction mechanism of triazines and associated species nih.govacs.org. TZ refers to 1,3,5-tris(-2-hydroxyethyl)-hexahydro-s-triazine.

These theoretical approaches are valuable for predicting reaction pathways and understanding the factors that influence the reaction rates of this compound and related compounds.

Advanced Analytical Methodologies for the Characterization and Detection of N Cyclopropylammeline

Chromatographic Separation Techniques for N-Cyclopropylammeline Analysis

The separation of this compound from complex mixtures is a critical first step in its analysis. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) stands out for its high resolution, speed, and sensitivity, making it a powerful tool for the analysis of triazine derivatives. The use of columns with sub-2 µm particles allows for rapid and efficient separations. For this compound, a reversed-phase UPLC method coupled with a suitable detector, typically a mass spectrometer, would be the approach of choice.

Modern UPLC systems, when coupled with tandem mass spectrometry (UPLC-MS/MS), provide a highly selective and sensitive method for determining trace levels of triazine herbicides in various samples. researchgate.net This technology's high peak resolution and speed are attributable to columns packed with 1.7 µm porous particles operated at high pressures. researchgate.net The short analysis time, often under 6 minutes, makes it suitable for high-throughput screening. researchgate.net

A typical UPLC method for a compound like this compound would likely employ a C18 or a phenyl-based column. mdpi.com The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency.

Table 1: Illustrative UPLC Parameters for Analysis of Triazine Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 or Phenyl (e.g., 1.7 µm particle size) | mdpi.com |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | researchgate.net |

| Injection Volume | 1 - 10 µL | nih.gov |

| Column Temperature | 25 - 40 °C | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of a broad range of compounds, including triazine derivatives. While not as fast as UPLC, HPLC methods are well-established and can be adapted for the analysis of this compound. Various HPLC modes can be employed, such as reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC).

For polar compounds like this compound, HILIC can be an effective separation strategy. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This allows for the retention and separation of polar analytes that are not well-retained on traditional reversed-phase columns.

Reversed-phase HPLC with a C18 column is also a viable option, potentially with the use of ion-pairing reagents to improve the retention of the basic this compound molecule. The selection of the appropriate column and mobile phase is crucial for achieving the desired separation from matrix components and potential isomers.

Table 2: Example HPLC Conditions for Separation of Related Amine Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Metrosep C4, 5 µm (250 mm × 4.0 mm) for Ion Chromatography | nih.gov |

| Mobile Phase | 5 mM Hydrochloric acid with 10% (v/v) acetonitrile | nih.gov |

| Flow Rate | 0.9 mL/min | nih.gov |

| Detection | Conductometric or UV | nih.gov |

| Temperature | 27 °C | nih.gov |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and improve its chromatographic behavior. Silylation is a common derivatization technique for compounds containing amino groups.

GC coupled with a mass spectrometer (GC-MS) is a highly specific and sensitive analytical method. For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would likely be used. The temperature program of the GC oven is optimized to ensure good separation of the analyte from other components in the sample. The use of GC-MS allows for both the retention time and the mass spectrum to be used for identification, providing a high degree of confidence in the results.

The analysis of cyclopropane-containing compounds by GC-MS has been demonstrated, indicating the feasibility of this technique for this compound, especially after appropriate derivatization to enhance volatility. researchgate.netresearchgate.net

Mass Spectrometric Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. When coupled with a chromatographic separation technique, it provides a wealth of information for the unambiguous identification of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a highly specific technique that involves the selection of a precursor ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. This process provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its confident identification even in complex matrices.

The fragmentation of s-triazine herbicides has been studied using tandem mass spectrometry, revealing characteristic cleavage of the alkylamino side chains and the triazine ring. researchgate.net For this compound, fragmentation would be expected to occur at the N-cyclopropyl bond and within the triazine ring. The mass spectrum of cyclopropylamine (B47189) shows characteristic fragments that could also be expected in the MS/MS spectrum of this compound. nist.gov

Table 3: Predicted Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| [M+H]⁺ | Fragment corresponding to loss of the cyclopropyl (B3062369) group | C₃H₅ |

| [M+H]⁺ | Fragment from cleavage of the triazine ring | Various small neutral molecules (e.g., HCN, NH₃) |

| [M+H]⁺ | Protonated cyclopropylamine | Ammeline moiety |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. nih.govmdpi.com This capability allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for its identification. For this compound, HRMS can distinguish its molecular formula from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, are increasingly used for the non-targeted screening of a wide range of compounds in various samples. uts.edu.authermofisher.com The high mass accuracy and resolution are crucial for reducing the number of potential candidate structures for an unknown peak, thereby facilitating its identification. In the context of this compound analysis, HRMS would provide a high degree of confidence in its identification by confirming its elemental composition.

Spectroscopic Characterization Techniques in this compound Research

The precise structural elucidation and sensitive detection of this compound rely on a suite of advanced spectroscopic and analytical methodologies. These techniques provide critical information on the molecule's atomic arrangement, functional groups, and electronic properties, and enable its quantification in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed insights into the molecular framework by mapping the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl ring and the amine groups. The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum. The methine proton (CH) directly attached to the nitrogen atom is anticipated to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons (CH₂) of the cyclopropyl ring will likely present as complex multiplets due to both geminal and vicinal coupling. The chemical shifts of the amine (NH₂) protons can vary depending on the solvent and concentration and may appear as broad signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon environments. For this compound, distinct signals are expected for the carbons of the triazine ring, the methine carbon of the cyclopropyl group, and the methylene carbons of the cyclopropyl group. The chemical shifts of the triazine ring carbons will be significantly downfield due to the deshielding effect of the nitrogen atoms. Quaternary carbons in the triazine ring, those not directly bonded to a hydrogen, will typically show weaker signals in a standard ¹³C NMR spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazine Ring Carbons | - | 160 - 170 |

| Cyclopropyl Methine (CH) | 2.0 - 2.5 | 25 - 35 |

| Cyclopropyl Methylenes (CH₂) | 0.5 - 1.0 | 5 - 15 |

| Amine (NH₂) | Variable (e.g., 5.0 - 7.0) | - |

Note: These are estimated chemical shift ranges based on data for structurally related s-triazine and cyclopropylamine compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in this compound. These methods probe the vibrational and rotational modes of the molecule, providing a characteristic "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-N, and C=N bonds, as well as vibrations associated with the cyclopropyl ring. The N-H stretching vibrations of the primary amine groups typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the triazine ring and the cyclopropylamine moiety will likely be observed in the 1200-1400 cm⁻¹ region. The characteristic in-plane and out-of-plane bending vibrations of the triazine ring are also expected to be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The triazine ring breathing modes are often strong and characteristic in the Raman spectrum. The symmetric C-C stretching of the cyclopropyl ring is also expected to be Raman active. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of this compound.

Key Expected Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretching (Amine) | 3300 - 3500 | Weak or absent |

| C-H Stretching (Cyclopropyl) | 2900 - 3100 | 2900 - 3100 |

| C=N Stretching (Triazine Ring) | 1500 - 1650 | 1500 - 1650 |

| Triazine Ring Vibrations | 800 - 1400 | Strong, multiple bands |

| C-N Stretching | 1200 - 1400 | 1200 - 1400 |

| Cyclopropyl Ring Deformation | ~1020 | ~1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative and Qualitative Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For this compound, the UV-Vis spectrum is primarily influenced by the π-electron system of the s-triazine ring.

The spectrum is expected to show strong absorption bands in the UV region, likely between 200 and 260 nm, corresponding to π → π* transitions within the triazine ring. The presence of amino and cyclopropylamino substituents on the triazine ring can cause a bathochromic (red) shift in the absorption maximum compared to the parent triazine molecule. UV-Vis spectroscopy is a valuable tool for quantitative analysis due to the linear relationship between absorbance and concentration, as described by the Beer-Lambert law. This makes it suitable for determining the concentration of this compound in solutions, provided there are no interfering substances that absorb at the same wavelength.

Development and Validation of Analytical Methods in Environmental and Research Matrices

The detection and quantification of this compound in environmental samples, such as soil and water, and in research matrices require the development and validation of sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for this purpose.

The development of such a method involves several key steps:

Sample Preparation: This is a critical step to extract this compound from the matrix and remove interfering components. For soil samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed. Water samples might be pre-concentrated using SPE cartridges.

Chromatographic Separation: An HPLC method is developed to separate this compound from other compounds in the extracted sample. This typically involves optimizing the mobile phase composition, column type (e.g., C18), and gradient elution program to achieve good peak shape and resolution.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored.

Method Validation: Once a method is developed, it must be rigorously validated to ensure its reliability and accuracy. The validation process typically assesses the following parameters according to established guidelines (e.g., ICH, FDA):

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Typical Validation Parameters for an LC-MS/MS Method for this compound

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Limit of Quantification (LOQ) | Dependent on regulatory requirements and matrix |

The development and validation of robust analytical methods are crucial for monitoring the fate and transport of this compound in the environment and for supporting further research into its properties and applications.

Environmental Chemistry and Biodegradation Studies of N Cyclopropylammeline

Microbial Degradation Pathways of N-Cyclopropylammeline

Several bacterial strains have been isolated and characterized for their ability to degrade cyromazine (B1669673), and consequently, transform its metabolite, this compound. These bacteria are typically isolated from agricultural soils with a history of pesticide application, suggesting an adaptive response to the presence of these compounds.

Arthrobacter sp. : Strains of Arthrobacter, such as Arthrobacter sp. MCO and Arthrobacter sp. CSP, have been shown to degrade cyromazine, with this compound being a detected metabolite. nih.govenviro.wiki In laboratory studies, Arthrobacter sp. MCO was able to completely degrade 23 mg/L of cyromazine within seven days in a liquid culture with glucose as a carbon source and cyromazine as the sole nitrogen source. nih.govenviro.wiki The bacterial density of these strains increased during the degradation process, indicating that they can utilize cyromazine for growth. nih.govenviro.wiki

Nocardioides sp. : Nocardioides sp. ATD6 is another bacterial strain capable of degrading cyromazine to this compound. nih.govenviro.wiki Similar to Arthrobacter sp., Nocardioides sp. ATD6 utilizes cyromazine as a nitrogen source for its growth. nih.govenviro.wiki The degradation of s-triazine herbicides by Nocardioides species has been documented, and they are considered significant in the environmental fate of these compounds. fao.orgresearchgate.netnih.gov

Mycobacterium sp. M15 : A highly efficient cyromazine-degrading bacterium, Mycobacterium sp. M15, was isolated from a cowpea field. This strain can utilize cyromazine as the sole carbon source for its growth and completely degraded 0.5 mM cyromazine within 24 hours. The degradation pathway involves the hydrolysis of cyromazine to this compound.

| Bacterial Strain | Parent Compound Degraded | Key Metabolite | Noteworthy Characteristics |

|---|---|---|---|

| Arthrobacter sp. MCO & CSP | Cyromazine | This compound | Utilizes cyromazine as a sole nitrogen source for growth. |

| Nocardioides sp. ATD6 | Cyromazine | This compound | Demonstrates growth with cyromazine as the nitrogen source. |

| Mycobacterium sp. M15 | Cyromazine | This compound | Highly efficient degradation, utilizing cyromazine as the sole carbon source. |

The microbial degradation of this compound is primarily an enzymatic process involving hydrolases. These enzymes catalyze the cleavage of amino groups from the triazine ring.

The initial step in the degradation of the parent compound, cyromazine, to this compound is catalyzed by an aminohydrolase. In Mycobacterium sp. M15, this enzyme has been identified as CriA .

H₂O + this compound ⇔ NH₃ + N-Cyclopropylammelide nih.gov

This hydrolytic deamination is a common feature in the breakdown of s-triazine compounds by various bacteria, including Arthrobacter and Nocardioides. For instance, Arthrobacter aurescens TC1 possesses genes with high sequence identity to atzB and atzC, which encode for hydroxyatrazine ethylaminohydrolase and N-isopropylammelide isopropylaminohydrolase, respectively, in the atrazine (B1667683) degradation pathway. veterinarypaper.comtpsgc-pwgsc.gc.ca Nocardioides sp. C190 has been found to degrade s-triazine herbicides through a novel s-triazine hydrolase. fao.orgresearchgate.netnih.gov

Environmental Fate and Transformation Dynamics in Agroecosystems (e.g., Soil, Water)

The environmental fate of this compound is intrinsically linked to that of its parent compound, cyromazine. As an intermediate metabolite, its presence and persistence in soil and water are dependent on the degradation rate of cyromazine and the subsequent transformation of this compound itself.

In Soil : Environmental fate data for cyromazine indicates that it can be both mobile and persistent, particularly in sandy soils. epa.gov The half-life of cyromazine in soil can vary significantly, ranging from a few days to over 100 days, depending on factors such as soil type, temperature, moisture, and microbial activity. fao.org Melamine, a further degradation product of the triazine ring, is also known to be mobile and persistent in soil. epa.gov Given that this compound is a transitional compound in this degradation pathway, its persistence is expected to be relatively short-lived in microbially active soils. However, under conditions that are not favorable for microbial activity, there is a potential for its temporary accumulation.

In Water : Cyromazine is highly soluble in water, which suggests a potential for it to contaminate surface and groundwater through runoff and leaching. herts.ac.uk The detection of cyromazine residues in groundwater has been reported, especially in areas with permeable soils and shallow water tables. epa.gov The degradation of cyromazine and its metabolites, including this compound, in aquatic systems will be influenced by factors such as photolysis and microbial activity.

| Environmental Compartment | Parent Compound (Cyromazine) Fate | Inferred Fate of this compound |

|---|---|---|

| Soil | Can be mobile and persistent, especially in sandy soils. Half-life is variable. | Likely transient, with persistence depending on microbial activity. |

| Water | Highly soluble with potential for leaching and runoff. | As a soluble intermediate, it may be present in contaminated water, with its fate dependent on microbial degradation and photolysis. |

Strategies for Bioremediation of Triazine-Contaminated Environments Involving this compound Degradation

The microbial degradation of this compound is a key component of bioremediation strategies for environments contaminated with cyromazine and other s-triazine herbicides. These strategies aim to enhance the natural degradation processes to remove these contaminants from soil and water.

Bioaugmentation : This approach involves the introduction of specific microorganisms with known degradative capabilities into a contaminated environment to supplement the indigenous microbial population. researchgate.net Bacterial strains such as Arthrobacter sp., Nocardioides sp., and Mycobacterium sp. M15, which have been shown to degrade cyromazine via this compound, are excellent candidates for bioaugmentation. nih.govenviro.wiki This strategy can be particularly effective in soils where the native microbial population lacks the ability to degrade triazine compounds efficiently. researchgate.net

Biostimulation : This strategy focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading the target contaminants by adding nutrients and electron acceptors. For the degradation of this compound and its parent compounds, biostimulation could involve the addition of a carbon source (if the compound is primarily used as a nitrogen source) and ensuring optimal pH and moisture conditions for microbial activity.

Landfarming : This ex-situ bioremediation technique involves excavating contaminated soil and spreading it in a thin layer over a prepared surface. tpsgc-pwgsc.gc.cafrtr.govillinois.edu The soil is periodically tilled to improve aeration, and nutrients and water are added to stimulate microbial activity and enhance the degradation of contaminants like cyromazine and its metabolites. tpsgc-pwgsc.gc.cafrtr.govillinois.edu

These bioremediation approaches, by targeting the microbial pathways that degrade this compound, offer environmentally sound and potentially cost-effective solutions for the cleanup of triazine-contaminated sites. nih.gov

Computational and Theoretical Chemistry of N Cyclopropylammeline

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic structure and stable three-dimensional arrangement (conformation) of a molecule. youtube.comarxiv.org These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and geometric parameters. arxiv.org

For a molecule like N-Cyclopropylammeline, DFT calculations would be employed to optimize its geometry, predicting bond lengths, bond angles, and dihedral angles. The electronic structure is primarily described by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comutexas.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netwikipedia.org

Studies on related s-triazine derivatives have utilized DFT methods to compute these properties. For instance, calculations on various 1,3,5-triazine (B166579) derivatives have affirmed the occurrence of charge transfer interactions within the molecules, as revealed by analysis of their frontier molecular orbitals. Natural Bond Orbital (NBO) analysis is another technique used to investigate intramolecular interactions, charge distribution, and the nature of chemical bonds within these systems. nih.gov

The conformation of this compound would be significantly influenced by the orientation of the cyclopropyl (B3062369) group relative to the triazine ring. Computational studies on molecules containing cyclopropyl groups, such as cyclopropyl methyl ketone, have determined that specific conformations are more stable than others due to factors like torsional strain. uwlax.edu For cyclopropyl methyl ketone, the s-cis conformation was found to be the most stable. uwlax.edu Similarly, quantum chemical calculations for this compound would identify the rotational barrier around the N-C bond connecting the cyclopropyl group to the amine nitrogen and determine the lowest energy conformation.

Vibrational frequency calculations are also a standard output of quantum chemical studies. nih.gov These computed frequencies can be compared with experimental infrared (IR) spectra to confirm the structure of the molecule and the accuracy of the computational model. nih.gov

| Property | Description | Typical Computational Method | Significance for this compound |

|---|---|---|---|

| Optimized Geometry | Prediction of bond lengths, bond angles, and dihedral angles at the lowest energy state. | DFT (e.g., B3LYP/6-311++G(d,p)) academie-sciences.fr | Provides the most stable 3D molecular structure. |

| HOMO Energy | Energy of the Highest Occupoccupied Molecular Orbital. ossila.com | DFT, Hartree-Fock academie-sciences.fr | Indicates the tendency to donate electrons (oxidation potential). ossila.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. ossila.com | DFT, Hartree-Fock academie-sciences.fr | Indicates the tendency to accept electrons (reduction potential). ossila.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. wikipedia.org | DFT, Hartree-Fock | Relates to chemical reactivity, stability, and electronic transitions. wikipedia.org |

| NBO Atomic Charges | Distribution of electron density on each atom. nih.gov | NBO analysis post-DFT calculation | Helps identify electrophilic and nucleophilic sites in the molecule. |

| Vibrational Frequencies | Calculation of molecular vibrations corresponding to IR spectral bands. nih.gov | DFT, Hartree-Fock | Aids in structural confirmation by comparison with experimental IR spectra. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ekb.eg By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, interactions with solvent molecules, and binding dynamics with other molecules. ekb.eg

For this compound, MD simulations would be valuable for performing a thorough conformational analysis. While quantum calculations can find the lowest energy conformation, MD explores the conformational landscape of the molecule at a given temperature, revealing how it flexes, bends, and rotates. chemistrysteps.comutdallas.edu This is particularly important for understanding the flexibility of the cyclopropylamine (B47189) side chain and its potential interactions. The study of different spatial arrangements of a molecule that result from rotation about single bonds is known as conformational analysis. chemistrysteps.com The cyclopropane ring itself is rigid, but the bond connecting it to the triazine ring allows for rotational freedom. dalalinstitute.commaricopa.edu

In the context of drug design or materials science, MD simulations are frequently used to model the interaction between a small molecule (a ligand, such as an s-triazine derivative) and a biological macromolecule (like a protein or DNA). nih.govresearchgate.net For example, MD simulations have been conducted on s-triazine-based inhibitors to assess their binding stability within the active site of a target protein. ekb.egekb.eg Key parameters analyzed in such simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein-ligand complex from its initial structure, indicating stability. ekb.eg

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule and protein. ekb.eg

Radius of Gyration (Rg): Indicates the compactness of the system over time. ekb.eg

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule accessible to the solvent, providing insights into its solubility and interaction with the environment. ekb.eg

These analyses help to confirm the stability of the binding mode predicted by molecular docking and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for molecular recognition and activity. nih.gov

Computational Modeling of Reaction Mechanisms and Degradation Pathways

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and predicting the degradation pathways of compounds in the environment. Theoretical studies on analogous triazine herbicides have provided detailed insights into how these molecules break down under various conditions.

The degradation of s-triazines can proceed through several routes, with the most significant being hydrolysis and photodegradation. Computational studies model these processes by calculating the energy barriers (activation energies) for different potential reaction steps. The pathway with the lowest energy barrier is typically the most favorable. researchgate.netnih.gov

Common degradation pathways for triazine herbicides that have been modeled computationally and confirmed experimentally include:

Hydrolysis: This often involves the replacement of substituents on the triazine ring with hydroxyl (-OH) groups. For many triazines, this is a key detoxification step. The process can be catalyzed by enzymes, and modeling can help understand the enzyme-substrate interactions that facilitate the reaction. nih.gov

N-Dealkylation: This involves the removal of the alkyl side chains from the amino groups. For this compound, this would correspond to the cleavage of the cyclopropyl group. This is a primary pathway in the photodegradation of many triazines. csbsju.edu

Ring Cleavage: Following initial transformations, the s-triazine ring can be broken down. A common intermediate in the degradation of many s-triazines is cyanuric acid, which is then further metabolized into ammonia (B1221849) and carbon dioxide. nih.gov

Computational studies on the gas-phase pyrolysis of related molecules like cyclopropylamine have been performed using DFT to map out various mechanistic pathways and calculate their activation energies. researchgate.netsemanticscholar.org Such studies reveal that decomposition can occur through concerted transition states. nih.gov For triazines, computational investigations suggest that photodegradation can involve radical processes, as evidenced by the formation of dimer products. researchgate.net These theoretical models help to predict the formation of various metabolites and understand the persistence of the parent compound and its byproducts in the environment. researchgate.netuoi.gr

Computational Structure-Reactivity/Property Relationship Modeling for Analogous Triazine Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific property like toxicity. mdpi.comresearchgate.net By building a mathematical model, QSAR can predict the activity of new, untested compounds. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D shape and electronic properties of molecules. nih.govresearchgate.net

Numerous QSAR studies have been performed on triazine herbicides to understand the structural requirements for their herbicidal activity or toxicity. mdpi.complos.org These models are built using a set of triazine analogs with known activities. nih.gov

CoMFA calculates steric and electrostatic fields around the aligned molecules and uses statistical methods to correlate these fields with biological activity. nih.govjmaterenvironsci.com

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, which can provide a more detailed and easier-to-interpret model. nih.govresearchgate.netmdpi.com

The results of these 3D-QSAR studies are often visualized as contour maps, which show regions in 3D space where certain properties are favorable or unfavorable for activity. For example, a CoMFA steric contour map might show a green region where bulky substituents increase activity and a yellow region where they decrease it. Similarly, electrostatic maps highlight areas where positive or negative charges are preferred.

Studies on triazine derivatives have shown that their activity is often dependent on steric, electrostatic, and hydrophobic properties. researchgate.netnih.gov For instance, a QSAR analysis of the toxicity of various triazine compounds found a strong correlation between their molecular properties (derived from quantum mechanical calculations) and their measured toxicity, indicating that the potency of these herbicides is highly structure-dependent. mdpi.com Such models have good predictive power, as demonstrated by high correlation coefficients (r²) and cross-validation coefficients (q²). nih.govnih.gov These computational models provide a reliable theoretical basis for designing new, analogous triazine compounds with enhanced desired properties (e.g., higher efficacy) and reduced undesirable ones (e.g., lower toxicity). nih.gov

| Parameter | CoMFA Model | CoMSIA Model | Interpretation for Analogous Triazines |

|---|---|---|---|

| Cross-validation Coeff. (q²) | 0.613 nih.gov | 0.669 nih.gov | Indicates good internal predictive ability of the models. |

| Correlation Coeff. (r²) | 0.966 nih.gov | 0.985 nih.gov | Shows a strong correlation between predicted and actual activity. |

| Steric Field Contribution | Significant | Significant | The size and shape of substituents on the triazine ring are critical for activity. |

| Electrostatic Field Contribution | Significant | Significant | The distribution of partial charges and dipole moment influences molecular interactions and activity. |

| Hydrophobic Field Contribution | N/A | Significant | Hydrophobic character of substituents is important for binding to the target site or for membrane permeability. |

| H-Bond Donor/Acceptor Fields | N/A | Significant | The potential to form hydrogen bonds at specific locations is a key determinant of activity. |

Future Research Directions and Interdisciplinary Perspectives in N Cyclopropylammeline Research

Exploration of Novel Synthetic Routes and Green Chemistry Approaches for Triazine Derivatives

The synthesis of triazine derivatives, including N-Cyclopropylammeline, has traditionally relied on methods that are often energy-intensive and utilize hazardous solvents. The future of triazine synthesis lies in the adoption of green chemistry principles to develop more environmentally friendly and efficient protocols.

Key areas of exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and reduced energy consumption. mdpi.comnih.gov For instance, sonochemical methods have been shown to be significantly "greener" than classical heating approaches for synthesizing 1,3,5-triazine (B166579) derivatives, often using water as a solvent. nih.gov Research in this area will likely focus on optimizing reaction conditions for the synthesis of this compound and its analogues.

Solvent-Free Methodologies: The development of solvent-free reaction conditions is a cornerstone of green chemistry. chim.it These methods not only reduce environmental pollution but can also lead to cleaner reaction profiles and easier product isolation. Future studies will likely investigate the feasibility of solid-state reactions or the use of benign renewable solvents for this compound synthesis.

Catalytic Approaches: The use of efficient and recyclable catalysts can significantly improve the sustainability of synthetic processes. chim.it Research into novel catalysts for the cyclotrimerization of nitriles or for the selective functionalization of the triazine ring will be crucial.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound could enable more efficient and automated production.

The most common precursor for the synthesis of 1,3,5-triazine derivatives is cyanuric chloride. The synthesis involves a stepwise nucleophilic substitution of the chlorine atoms, with the reaction temperature being a critical factor for controlling the degree of substitution. mdpi.comnih.gov

Application of Advanced Spectroscopic and Imaging Techniques for In-Situ Monitoring of this compound Transformations

Understanding the dynamics of chemical transformations is crucial for optimizing reaction conditions and elucidating reaction mechanisms. Advanced spectroscopic and imaging techniques are powerful tools for the real-time, in-situ monitoring of this compound transformations.

Future research will likely focus on the application of the following techniques:

Raman Spectroscopy: This technique provides detailed molecular-level information by probing the vibrational modes of molecules. mdpi.com Its high chemical specificity and the fact that it is not hindered by the presence of water make it well-suited for monitoring reactions in aqueous media. mdpi.comspectroscopyonline.com

Infrared (IR) Spectroscopy: Techniques like Fourier Transform Infrared (FT-IR) spectroscopy can be used to identify functional groups and track changes in molecular structure during a reaction. spectroscopyonline.com

Fluorescence Spectroscopy: This highly sensitive, non-invasive technique can detect multiple components even at low concentrations. mdpi.com It is a cost-effective option for in-situ monitoring. mdpi.com

UV/Vis Spectroscopy: While providing less structural detail than IR or Raman spectroscopy, UV/Vis spectroscopy is a simple and cost-effective method for real-time monitoring of certain parameters in a reaction. mdpi.com

These techniques can be integrated into reaction vessels to provide continuous data on the formation of intermediates and products, allowing for precise control and a deeper understanding of the reaction kinetics and pathways involved in this compound synthesis and degradation.

Systems Biology Approaches to Understanding Microbial Consortia in this compound Biodegradation

Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a promising approach for the cleanup of sites contaminated with triazine compounds. hua.gr Systems biology offers a holistic framework for understanding the complex interactions within microbial communities involved in the biodegradation of this compound. nih.govnih.gov

Key aspects of this research direction include:

Metagenomics and Metatranscriptomics: These "omics" technologies allow for the study of the collective genetic material and gene expression of a microbial community. This can help in identifying the key microbial players and the specific enzymes and metabolic pathways responsible for the degradation of this compound.

Metabolic Network Modeling: By constructing computational models of the metabolic networks of microbial consortia, researchers can predict the fate of this compound in a given environment and identify potential bottlenecks in the degradation process. nih.gov

Synthetic Biology: The insights gained from systems biology can be used to engineer microorganisms or microbial consortia with enhanced degradation capabilities for this compound and other triazine pollutants. nih.gov

A systems biology approach moves beyond studying individual microbial species in isolation to understanding the intricate web of interactions within a community, which is fundamental to unraveling the complexities of bioremediation. nih.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Triazine Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of large datasets to predict molecular properties and reaction outcomes. bbntimes.comnih.gov The integration of these computational tools into triazine chemistry holds immense potential for accelerating discovery and innovation.

Future applications of AI and ML in this compound research include:

Predictive Reaction Modeling: Machine learning models, trained on extensive reaction databases, can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.gov This can significantly reduce the amount of experimental trial-and-error required in the synthesis of this compound and its derivatives. bbntimes.com

Drug Discovery and Design: For triazine compounds with potential pharmaceutical applications, AI algorithms can analyze vast datasets of molecular structures and their biological activities to predict potential drug candidates with improved therapeutic properties. bbntimes.com

Materials Science: Machine learning can be used to design novel triazine-based materials with specific properties by identifying optimal compositions for applications ranging from catalysis to energy storage. bbntimes.com

Quantum Chemistry Simulations: AI can accelerate computationally demanding quantum chemistry calculations, making simulations of molecular interactions and properties more accessible and efficient. bbntimes.com

By uncovering hidden patterns and correlations within chemical data, AI and ML provide a data-centric approach that can guide researchers toward new hypotheses and discoveries in the field of triazine chemistry. bbntimes.com

Q & A

Q. What is the synthetic pathway for N-Cyclopropylammeline, and what key reagents are involved?

this compound is synthesized via the enzymatic degradation of N-Cyclopropylmelamine. The reaction involves sequential deamination using hydrogen oxide (H₂O) as a reagent. First, N-Cyclopropylmelamine reacts with H₂O to form this compound and ammonia (NH₃) through a deaminase-catalyzed process. Subsequent reactions further degrade the compound into N-Cyclopropylammelide and cyanuric acid . Key validation methods include HPLC to monitor intermediate formation and mass spectrometry to confirm molecular structures .

Q. How can researchers determine the purity and structural identity of this compound?

- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards.

- Structural Confirmation : Employ H/C NMR spectroscopy (e.g., δ ~2.5 ppm for cyclopropyl protons) and high-resolution mass spectrometry (HRMS) for exact mass verification. Cross-reference spectral data with databases like NIST Chemistry WebBook, ensuring alignment with published fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical splash goggles, and disposable lab coats. Double-gloving is recommended for prolonged exposure .

- Ventilation : Use fume hoods for synthesis or degradation studies to mitigate ammonia release.

- Emergency Measures : Ensure accessible eyewash stations and neutralization kits for accidental spills .

Advanced Research Questions

Q. How can contradictory data on this compound’s degradation kinetics be resolved?

Discrepancies in degradation rates (e.g., varying half-lives under similar conditions) may arise from differences in experimental setups. To resolve this:

- Control Variables : Standardize pH (6–8), temperature (25°C), and H₂O concentration.

- Analytical Validation : Use isotope-labeled N-Cyclopropylmelamine to track degradation intermediates via LC-MS/MS, ensuring no cross-contamination .

- Statistical Analysis : Apply ANOVA to compare datasets from multiple labs, identifying outliers caused by methodological inconsistencies .

Q. What experimental designs are optimal for studying this compound’s role in xenobiotic biodegradation pathways?

- Enzyme Assays : Purify deaminases from Pseudomonas spp. and measure catalytic activity (kₐₜ/Kₘ) using spectrophotometric NH₃ detection.

- Isotopic Tracers : Use C-labeled this compound to trace carbon flow in soil microbial communities.

- Computational Modeling : Apply density functional theory (DFT) to predict transition states in hydrolysis reactions, validating results with experimental kinetics .

Q. How can researchers differentiate this compound’s biological activity from co-occurring metabolites in antifungal assays?

- Fractionation : Separate crude extracts via preparative TLC or column chromatography, testing individual fractions against Candida albicans or Aspergillus niger.

- Bioassay-Guided Isolation : Use LC-MS to correlate antifungal zones in agar diffusion assays with specific m/z values for this compound.

- Negative Controls : Include heat-inactivated enzyme samples to confirm activity is not due to residual degradation byproducts .

Data Analysis & Methodological Challenges

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s insecticidal studies?

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., log-logistic curve) to estimate LC₅₀ values.

- Error Propagation : Use Monte Carlo simulations to account for variability in enzyme activity measurements.

- Meta-Analysis : Pool data from independent studies using random-effects models to assess heterogeneity in efficacy across insect species .

Q. How can computational tools predict this compound’s interaction with non-target organisms in ecological risk assessments?

- QSAR Modeling : Train models on existing data for structurally related triazines to predict toxicity endpoints (e.g., EC₅₀ for aquatic organisms).

- Molecular Docking : Simulate binding affinities to off-target enzymes like acetylcholinesterase using AutoDock Vina.

- Pathway Enrichment Analysis : Map predicted interactions to KEGG pathways (e.g., Xenobiotics Biodegradation) to identify susceptible biological processes .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.